AF-9 protein - 150826-17-8

AF-9 protein

Catalog Number: EVT-1519039
CAS Number: 150826-17-8
Molecular Formula: C12H25N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

AF9 is classified within the family of proteins associated with MLL (Mixed-Lineage Leukemia) fusion proteins. These proteins are often implicated in hematological malignancies, particularly acute myeloid leukemia. The AF9 protein is derived from the human genome and is expressed in various tissues, playing a role in hematopoiesis and other cellular processes .

Synthesis Analysis

Methods

The synthesis of AF9 can be achieved through recombinant DNA technology. This involves cloning the AF9 gene into an expression vector, followed by transformation into host cells such as bacteria or yeast for protein expression. Techniques such as homologous recombination have been employed to create MLL-AF9 fusion constructs in model organisms to study their oncogenic properties .

Technical Details

The production of AF9 typically requires:

  • Cloning: The AF9 gene is inserted into a plasmid vector.
  • Transformation: The plasmid is introduced into competent cells.
  • Induction: Protein expression is induced using specific conditions (e.g., IPTG for bacterial systems).
  • Purification: The protein is purified using affinity chromatography techniques.
Molecular Structure Analysis

Structure

AF9 features multiple domains that contribute to its function:

  • YEATS Domain: Responsible for binding acetylated histones.
  • Poly-Ser Domain: Facilitates oligomerization and interaction with TFIID.
  • SEC Interaction Domain: Involved in recruiting other elongation factors.

The structural analysis of AF9 has revealed that it can form oligomers, often existing as trimers or higher-order complexes, which are critical for its function in transcriptional regulation .

Data

Structural studies indicate that AF9's intrinsically disordered regions play a crucial role in its flexibility and ability to interact with various partners within the SEC. Techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography have been utilized to elucidate these structures .

Chemical Reactions Analysis

Reactions

AF9 participates in several biochemical reactions, primarily related to transcription regulation:

  • Histone Modification: AF9 interacts with histone acetyltransferases and deacetylases, influencing histone acetylation status at target gene loci.
  • Oligomerization: The Poly-Ser domain facilitates self-association, which is essential for its function within the SEC.

Technical Details

The oligomerization process can be studied using cross-linking experiments, where mild cross-linkers like glutaraldehyde are used to stabilize interactions between AF9 molecules, allowing for analysis via gel electrophoresis .

Mechanism of Action

Process

AF9 functions primarily by promoting transcriptional elongation. Upon recruitment to gene promoters via TFIID interaction, it facilitates the transition of RNA polymerase II from a paused state to active elongation. This process is regulated by various post-translational modifications, including phosphorylation and acetylation .

Data

Studies have shown that phosphorylation events mediated by kinases such as CaMKII lead to changes in AF9's interaction dynamics with TFIID, impacting transcriptional outcomes under stress conditions .

Physical and Chemical Properties Analysis

Physical Properties

AF9 is a soluble protein under physiological conditions and exhibits a tendency to oligomerize. Its molecular weight varies depending on post-translational modifications but typically falls within the range of 50-70 kDa.

Chemical Properties

AF9 contains several key functional groups that allow it to interact with other proteins and nucleic acids. Its ability to bind acetylated lysines on histones is crucial for its role in transcription regulation. The stability of AF9 can be affected by environmental factors such as pH and ionic strength .

Applications

Scientific Uses

AF9 has significant implications in cancer research, particularly in understanding the mechanisms underlying acute myeloid leukemia. Its role as a transcriptional regulator makes it a potential target for therapeutic interventions aimed at modulating gene expression profiles associated with malignancies. Additionally, studies on AF9 contribute to broader insights into transcriptional control mechanisms and chromatin dynamics .

Introduction to AF-9 Protein

Historical Discovery and Nomenclature

The AF-9 protein (ALL1-fused gene from chromosome 9) was identified in 1993 through its involvement in chromosomal translocations associated with acute leukemias, particularly mixed-lineage leukemia (MLL). The t(9;11)(p22;q23) translocation fuses the MLL gene to MLLT3 (the gene encoding AF-9), resulting in the oncogenic MLL-AF9 fusion protein [3] [7]. This rearrangement accounts for ~34% of MLL-rearranged acute myeloid leukemias (AML) and 31% of acute lymphoblastic leukemias (ALL) [6]. The protein was alternatively named MLLT3 (Myeloid/Lymphoid or Mixed-Lineage Leukemia Translocated to 3) and YEATS3 due to its inclusion in the YEATS domain protein family [3] [6].

Genomic Context: MLLT3 Gene Location and Evolutionary Conservation

The MLLT3 gene resides on human chromosome 9p21.3, spanning ~280 kilobases and comprising 12 exons [3]. The gene encodes a 1,002-amino acid protein with a conserved domain architecture: an N-terminal YEATS domain, a central disordered region, and a C-terminal ANC1 Homology Domain (AHD) [1] [6].

  • Evolutionary Conservation:
  • The YEATS domain is highly conserved from yeast to humans, particularly in residues forming the aromatic cage for histone recognition (e.g., F28, H56, F59 in human AF9) [5] [6].
  • The AHD shows homology between AF9 (MLLT3) and ENL (MLLT1), sharing 80% sequence identity, underscoring its functional importance [6].
  • Murine Mllt3 knockout studies confirm its non-redundant role in hematopoiesis, unlike its paralog Mllt1 [6].

Table 1: Genomic and Structural Features of AF-9

PropertyDetail
Gene SymbolMLLT3 (HGNC:7136)
Chromosomal Location9p21.3 (GRCh38: 20,341,669-20,622,499)
Protein AliasesAF9, YEATS3, MLLT3
Protein DomainsYEATS domain (aa 1-140), Disordered region (aa 141-500), AHD (aa 500-560)
ConservationVertebrates (human, mouse, zebrafish); YEATS domain in fungi and plants

Biological Significance in Transcriptional Regulation and Epigenetics

AF-9 functions as a multimodal transcriptional regulator through two key domains:

YEATS Domain as an Epigenetic Reader

The YEATS domain binds acyl-lysine modifications on histone H3, with distinct preferences:

  • H3K9cr (crotonylation): K~d~ = 2.1 μM [5]
  • H3K9ac (acetylation): K~d~ = 5.0 μM [5]This "end-open" aromatic cage (F28, H56, S58, F59, Y78, F81) accommodates bulkier acyl groups than bromodomains, enabling recognition of crotonyl, methacryloyl, and hydroxyisobutyryl marks [5] [6]. This binding recruits AF-9 to active promoters enriched in H3K79 methylation [6].

AHD as a Dynamic Transcriptional Hub

The intrinsically disordered AHD mediates interactions with critical elongation complexes via coupled folding and binding:

  • Super Elongation Complex (SEC): Binds AF4 (K~d~ = 0.07 μM) through mutual synergistic folding, forming a mixed α-β structure (PDB: 2LM0) [1] [6].
  • DOT1L Complex: Recruits the H3K79 methyltransferase DOT1L (K~d~ = 0.08 μM) [1] [6].
  • Repressive Complexes: Interacts with Polycomb CBX8 and BCL6-corepressor (BCoR) [6].

Table 2: AF-9 Binding Partners and Complex Roles

Binding PartnerComplexFunctionAffinity (K~d~)Biological Role
AF4SEC/AEPRecruits P-TEFb for Pol II phosphorylation0.07 μMTranscriptional elongation [1]
DOT1LDotComCatalyzes H3K79me2/30.08 μMTranscriptional maintenance [6]
CBX8PolycombMediates H3K27me3 repression0.31 μMRepressive signaling [6]
BCoRCorepressorSilences target genes0.66 μMDifferentiation blockade [6]

NMR studies reveal the AHD retains dynamic flexibility even in complexes, facilitating partner exchange and enabling AF-9 to serve as a "signaling hub" for transcriptional switches [1] [6].

Role in Oncogenesis

In MLL-AF9 leukemias, the fusion protein constitutively recruits SEC and DOT1L to HOXA9 and MEIS1 loci. This drives:

  • Aberrant transcriptional elongation via CDK9-mediated Pol II release [4] [6].
  • H3K79 hypermethylation, maintaining an open chromatin state [6].
  • Dysregulation of hematopoietic programs, evidenced by sustained MYB expression via promoter binding [4].

Recent studies show MLL-AF9 also regulates transcriptional initiation by recruiting TBP and TFIIE to promoters, challenging the elongation-centric paradigm [2].

Therapeutic Targeting

  • YEATS Domain Inhibitors: Fragment-based screens identified compounds (e.g., Hit 2, K~d~ = 0.07 mM) that occupy the acyl-lysine pocket and suppress proliferation in AF9-dependent gastric cancer cells (HGC-27) [5].
  • AHD Inhibitors: Despite challenges in targeting disordered regions, mutants disrupting AHD-partner interactions (e.g., AF4/DOT1L) impair MLL-AF9 leukemogenesis [6].

Properties

CAS Number

150826-17-8

Product Name

AF-9 protein

Molecular Formula

C12H25N

Synonyms

AF-9 protein

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